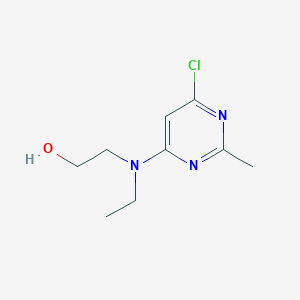![molecular formula C10H8FN3O B1467598 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1490429-62-3](/img/structure/B1467598.png)
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(4-Fluorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (FTCA) is a heterocyclic compound with a unique structure that is found in several pharmaceuticals and other compounds. FTCA is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. It is also used as a building block in the synthesis of heterocyclic compounds. FTCA is used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in the development of new drugs and other compounds. It is also used in the synthesis of peptide and peptidomimetic compounds, which have potential applications in drug design and delivery. 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is also used in the synthesis of organic dyes, which are used in medical imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is not well understood. It is believed to be involved in the synthesis of heterocyclic compounds through a series of reactions. The first step is the formation of an amide bond between the 4-fluorophenylmethyl halide and aniline. This is followed by the formation of an aldol condensation product, which is then hydrolyzed to form 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde are not well understood. It is believed to be involved in the synthesis of heterocyclic compounds, which can have a variety of effects on the body. These effects can include changes in the activity of enzymes, changes in the expression of genes, and changes in the production of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several advantages for use in lab experiments. It is a relatively inexpensive compound, with a low cost of synthesis. It is also a stable compound, with a long shelf life. The reaction conditions for its synthesis are mild, and it can be used in a wide range of applications. However, 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a toxic compound, and it should be handled with care.
Zukünftige Richtungen
The future of 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is promising. It is an important intermediate in the synthesis of heterocyclic compounds, which have potential applications in drug design and delivery. It is also used in the synthesis of organic dyes, which are used in medical imaging and diagnostics. In addition, it is used in the synthesis of peptide and peptidomimetic compounds, which have potential applications in drug design and delivery. Further research is needed to better understand the biochemical and physiological effects of 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde and to develop new applications for this compound.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGWVMXDSQKDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B1467521.png)








